

In-Depth Technical Guide: 3-Bromobenzenesulfonamide (CAS 89599-01-9)

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Compound of Interest

Compound Name: 3-Bromobenzenesulfonamide

Cat. No.: B181283

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of **3-Bromobenzenesulfonamide**. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Core Physicochemical Properties

3-Bromobenzenesulfonamide is a halogenated aromatic sulfonamide. Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.

Property	Value	Reference(s)
CAS Number	89599-01-9	[1][2]
Molecular Formula	C ₆ H ₆ BrNO ₂ S	[1][2]
Molecular Weight	236.09 g/mol	[1][2]
Appearance	White to off-white or pale cream crystalline powder	[2][3]
Melting Point	151-156 °C	[2][3]
Boiling Point	375.8 °C at 760 mmHg (Predicted)	[3]
Density	1.754 g/cm ³ (Predicted)	[3]
Solubility	Limited data available. General sulfonamide solubility is influenced by pH. Soluble in organic solvents like DMSO and ethanol.	[4][5]
pKa	9.81 ± 0.60 (Predicted)	[3]

Synthesis and Experimental Protocols

The primary synthetic route to **3-Bromobenzenesulfonamide** involves the reaction of 3-bromobenzenesulfonyl chloride with ammonia. This nucleophilic substitution reaction is a standard method for the formation of sulfonamides.

Experimental Protocol: Synthesis of 3-Bromobenzenesulfonamide

This protocol is adapted from established methods for the synthesis of arylsulfonamides.

Materials:

- 3-Bromobenzenesulfonyl chloride

- Concentrated ammonium hydroxide solution (28-30%)
- Methanol (optional, as a co-solvent)
- Deionized water
- Hydrochloric acid (1 M, for acidification)
- Standard laboratory glassware (round-bottom flask, stirrer, filtration apparatus)
- Ice bath

Procedure:

- In a well-ventilated fume hood, dissolve 3-bromobenzenesulfonyl chloride in a minimal amount of a suitable solvent like methanol or add it directly to an excess of chilled concentrated ammonium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
- Stir the reaction mixture vigorously at 0-5 °C. The reaction is typically exothermic.
- Allow the reaction to proceed for 1-2 hours at low temperature, then let it warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully neutralize any excess ammonia and then acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 5-6. This will precipitate the **3-Bromobenzenesulfonamide**.
- Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual salts.
- The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.
- Dry the purified product under vacuum.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **3-Bromobenzenesulfonamide**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3-Bromobenzenesulfonamide**.

Infrared (IR) Spectroscopy: The IR spectrum of **3-Bromobenzenesulfonamide** will exhibit characteristic peaks for the sulfonamide and aromatic functionalities.

- N-H stretch: Two bands in the region of 3350-3250 cm^{-1} (asymmetric and symmetric stretching).
- Aromatic C-H stretch: Peaks above 3000 cm^{-1} .
- S=O stretch: Two strong absorption bands around 1350-1300 cm^{-1} (asymmetric) and 1160-1140 cm^{-1} (symmetric).
- C-Br stretch: Typically observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The sulfonamide protons (SO_2NH_2) will present as a broad singlet, the chemical shift of which can be solvent-dependent.
- ^{13}C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the sulfonyl group will be shifted downfield.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks), which is a definitive indicator of the presence of a single bromine atom in the molecule. The molecular ion peak (M^+) would be expected at m/z 235 and 237. Fragmentation patterns would likely involve the loss of SO_2NH_2 and other related fragments.

Potential Biological Activities and Signaling Pathways

While specific biological data for **3-Bromobenzenesulfonamide** is limited in publicly available literature, the broader class of sulfonamides is well-studied for its diverse biological activities.

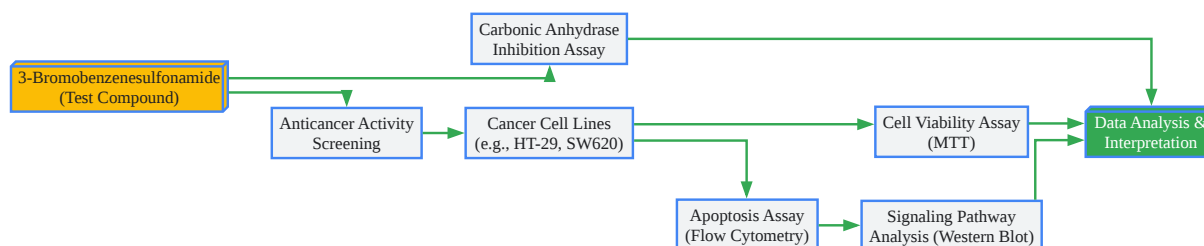
Carbonic Anhydrase Inhibition: Sulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. It is plausible that **3-Bromobenzenesulfonamide** exhibits inhibitory activity against one or more CA isoforms.

Anticancer Potential: Certain sulfonamide derivatives have demonstrated anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These pathways include, but are not limited to:

- **PI3K/Akt/mTOR Pathway:** This is a central signaling cascade that regulates cell growth, proliferation, and survival.
- **Receptor Tyrosine Kinase (RTK) Pathways:** Inhibition of RTKs like EGFR and VEGFR can disrupt downstream signaling involved in tumorigenesis.

Derivatives of benzenesulfonamides have been investigated for their potential to induce apoptosis in cancer cells through mechanisms that may involve the generation of reactive oxygen species (ROS) and the modulation of apoptotic proteins.

Experimental Workflow for Biological Activity Screening:



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